molecular formula C17H17FN4O3S B2911307 4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide CAS No. 2034473-81-7

4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide

Cat. No.: B2911307
CAS No.: 2034473-81-7
M. Wt: 376.41
InChI Key: YJVMUYKBXLNROK-HDJSIYSDSA-N
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Description

“4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” is a complex organic compound that features a combination of functional groups, including a cyanopyrazine moiety, a cyclohexyl ring, and a fluorobenzenesulfonamide group. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” typically involves multiple steps, including:

    Formation of the cyanopyrazine moiety: This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.

    Cyclohexyl ring functionalization: The cyclohexyl ring can be introduced via cycloaddition reactions or through the hydrogenation of aromatic precursors.

    Sulfonamide formation: The final step often involves the reaction of the intermediate compound with sulfonyl chlorides in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring or the pyrazine moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to study protein-ligand interactions and cellular pathways.

Medicine

Medicinally, such compounds may be explored for their potential therapeutic effects. They could serve as lead compounds in drug discovery programs targeting diseases like cancer, inflammation, or infectious diseases.

Industry

Industrially, these compounds might be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action for “4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. This interaction can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-chlorobenzenesulfonamide
  • N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-bromobenzenesulfonamide

Uniqueness

The uniqueness of “4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, for example, can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-12-1-7-15(8-2-12)26(23,24)22-13-3-5-14(6-4-13)25-17-16(11-19)20-9-10-21-17/h1-2,7-10,13-14,22H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVMUYKBXLNROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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